Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethylphenyl compounds, followed by esterification and hydroxypropanoate formation. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may be investigated for its therapeutic properties and potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromo-2-ethylphenyl)-2-chloropropanoate
- Ethyl 3-(4-bromo-2-ethylphenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate is unique due to its specific functional groups and reactivity. The presence of both a bromine atom and a hydroxypropanoate moiety allows for diverse chemical transformations and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C13H17BrO3 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO3/c1-3-9-7-10(14)5-6-11(9)12(15)8-13(16)17-4-2/h5-7,12,15H,3-4,8H2,1-2H3 |
InChI Key |
LPRRFVATFOJLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(CC(=O)OCC)O |
Origin of Product |
United States |
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